

"comparative docking studies of Pyrazolo[3,4-b]pyrrolizine and related heterocycles"

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Compound of Interest

Compound Name: Pyrazolo[3,4-B]pyrrolizine

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A Comparative Docking Analysis of Pyrazolo-Fused Heterocycles as Kinase Inhibitors

A detailed in-silico analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine derivatives reveals key structural insights for potent kinase inhibition. While the closely related **Pyrazolo[3,4-b]pyrrolizine** scaffold remains a largely unexplored chemical space, this guide provides a comparative overview of its more studied bioisosteres, offering valuable data for researchers in drug discovery.

This guide presents a comparative analysis of the docking studies of two prominent classes of pyrazolo-fused heterocycles, Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines, against several key protein kinase targets implicated in cancer and inflammatory diseases. While the initial intent was to include a direct comparison with **Pyrazolo[3,4-b]pyrrolizine** derivatives, an extensive literature search revealed a notable scarcity of published research on the synthesis and molecular docking of this specific scaffold for kinase inhibition. This highlights a potential opportunity for novel drug design and discovery.

The following sections summarize the available quantitative docking data, provide a detailed, representative experimental protocol for such in-silico studies, and visualize the relevant biological pathways and computational workflows.

Data Presentation: Docking Scores and Biological Activity

The following tables summarize the reported docking scores and corresponding experimental inhibitory activities (IC50 values) for various Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine derivatives against their respective kinase targets.

Table 1: Comparative Docking and Inhibition Data for Pyrazolo[3,4-b]pyridine Derivatives

Compound ID	Target Kinase	Docking Score (kcal/mol)	Experimental IC50	Reference
15y	TBK1	Not Reported	0.2 nM	[1]
15e	TBK1	Not Reported	75.3 nM	[1]
A01	TRKA	Not Reported	293 nM	[2]
C03	TRKA	Not Reported	56 nM	[2]
C09	TRKA	Not Reported	57 nM	[2]
C10	TRKA	Not Reported	26 nM	[2]

Table 2: Comparative Docking and Inhibition Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID	Target Kinase	Docking Score (kcal/mol)	Experimental IC50	Reference
Compound 4	CDK2	-14.1031	0.67 μM	[3]
Compound 2a	CDK2	Not Reported	0.69 μM	[3]
SI306	Src Family Kinases	Not Reported	7.2 - 11.2 μM	[4]
SI113	SGK1	Not Reported	~11-15 μM	[4]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a representative workflow for performing comparative molecular docking studies, synthesized from methodologies reported in the cited literature.

1. Protein Preparation:

- The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and bond orders are assigned.
- The protein structure is energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structures of the **Pyrazolo[3,4-b]pyrrolizine**, Pyrazolo[3,4-b]pyridine, and other related heterocyclic compounds are drawn using a chemical drawing tool.
- The 2D structures are converted to 3D structures.
- Ligand states are generated at a physiological pH range (e.g., 7.0 ± 2.0) to account for different ionization states.
- The ligands are energy minimized to obtain their lowest energy conformation.

3. Receptor Grid Generation:

- A binding grid is defined around the active site of the target protein. The grid box is typically centered on the co-crystallized ligand (if available) or on key catalytic residues.
- The size of the grid box is set to be large enough to accommodate the ligands to be docked.

4. Molecular Docking:

- The prepared ligands are docked into the defined receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina.
- The docking process involves sampling a wide range of ligand conformations and orientations within the active site.
- A scoring function is used to estimate the binding affinity of each pose, resulting in a docking score. Standard precision (SP) or extra precision (XP) modes can be utilized for varying

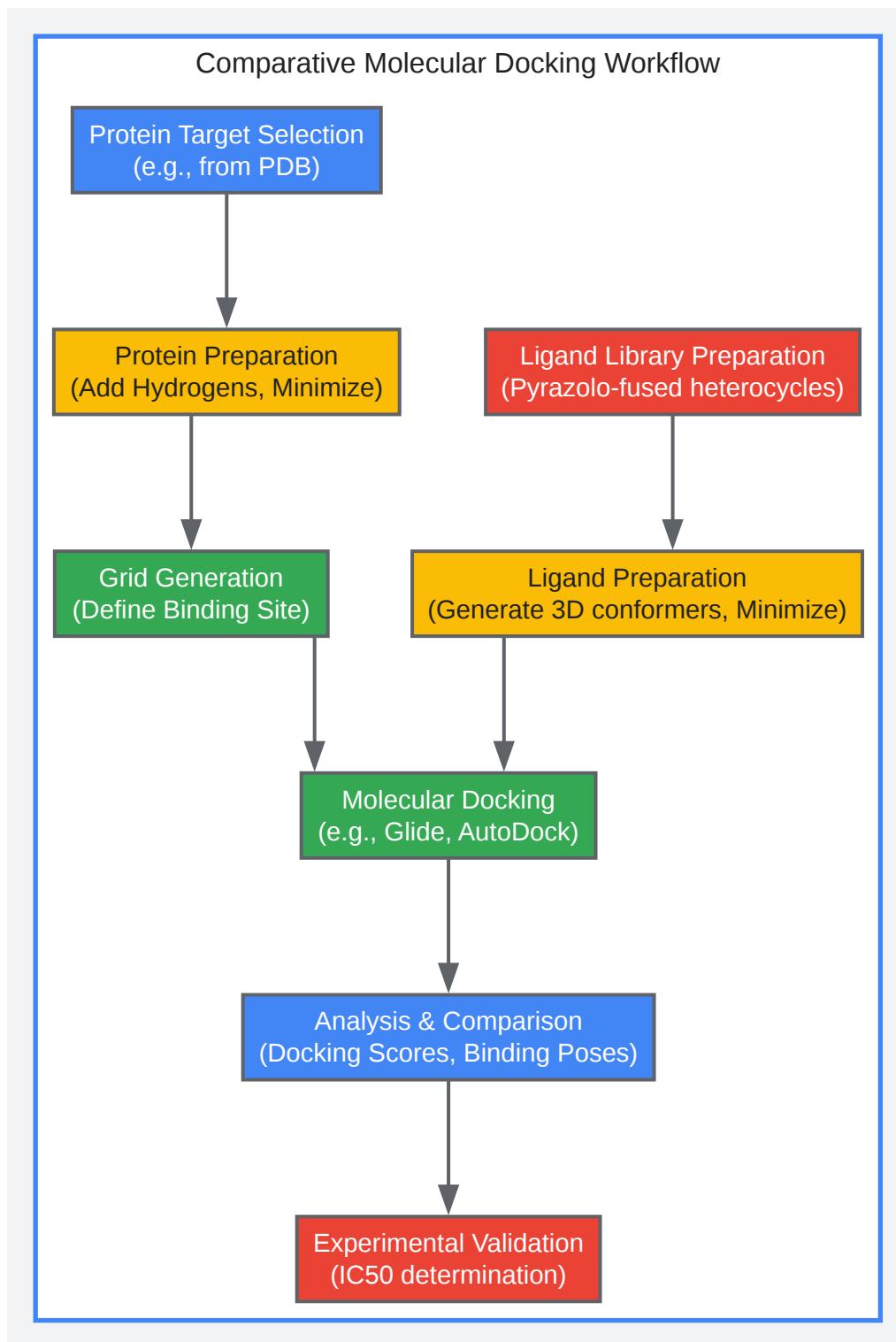
levels of rigor.

5. Post-Docking Analysis:

- The docking results are analyzed to identify the best-scoring poses for each ligand.
- The binding modes of the top-ranked poses are visualized to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
- The docking scores of the different heterocyclic scaffolds are compared to predict their relative binding affinities.

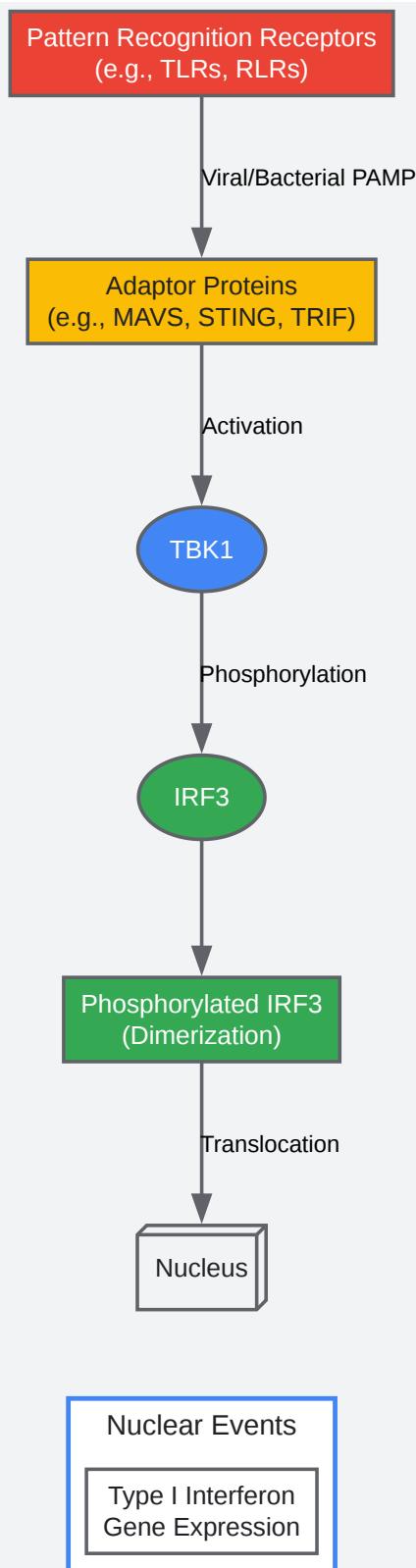
Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by the discussed compounds and a typical workflow for a comparative docking study.



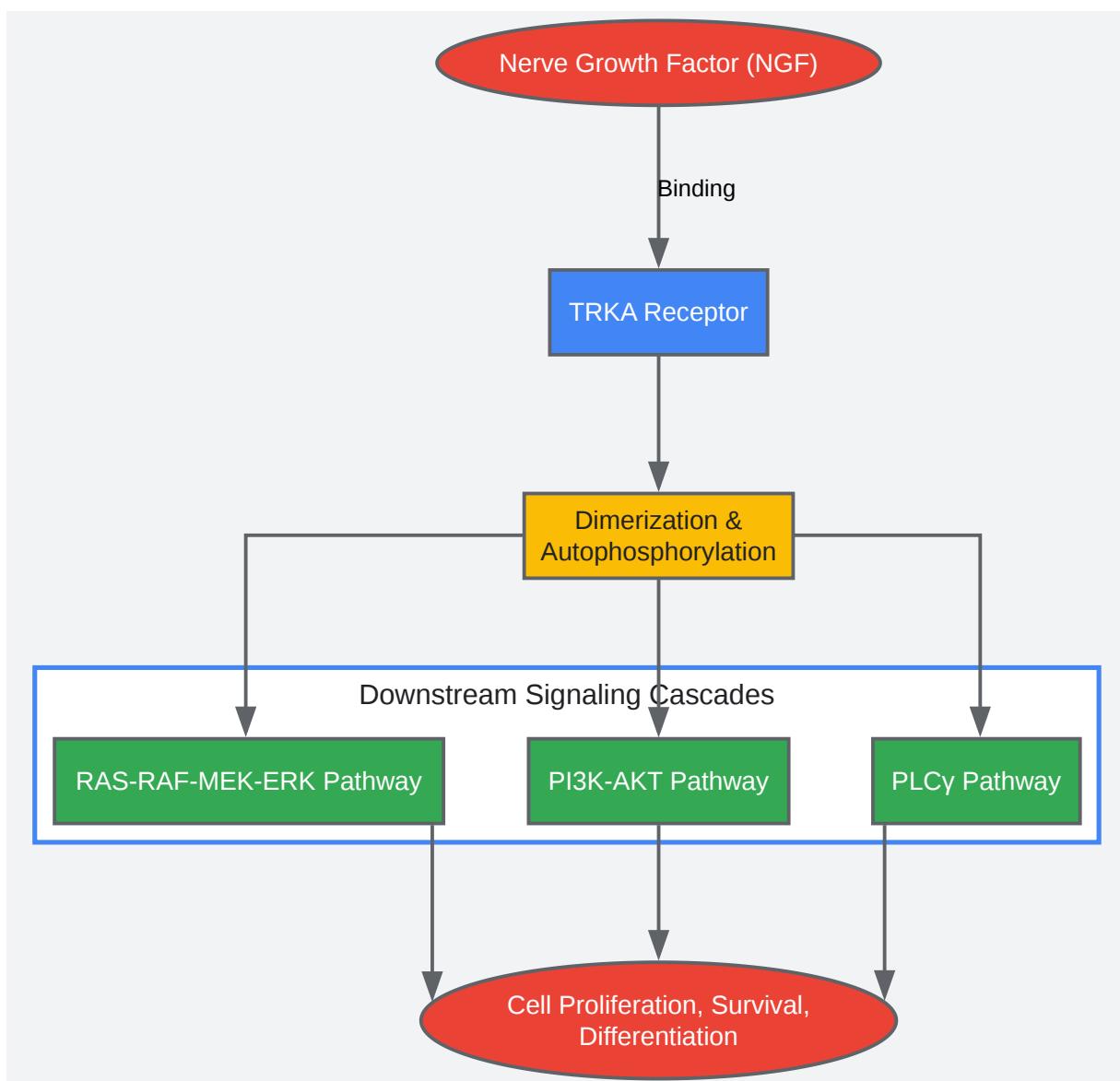
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Caption: A logical workflow for a comparative molecular docking study.



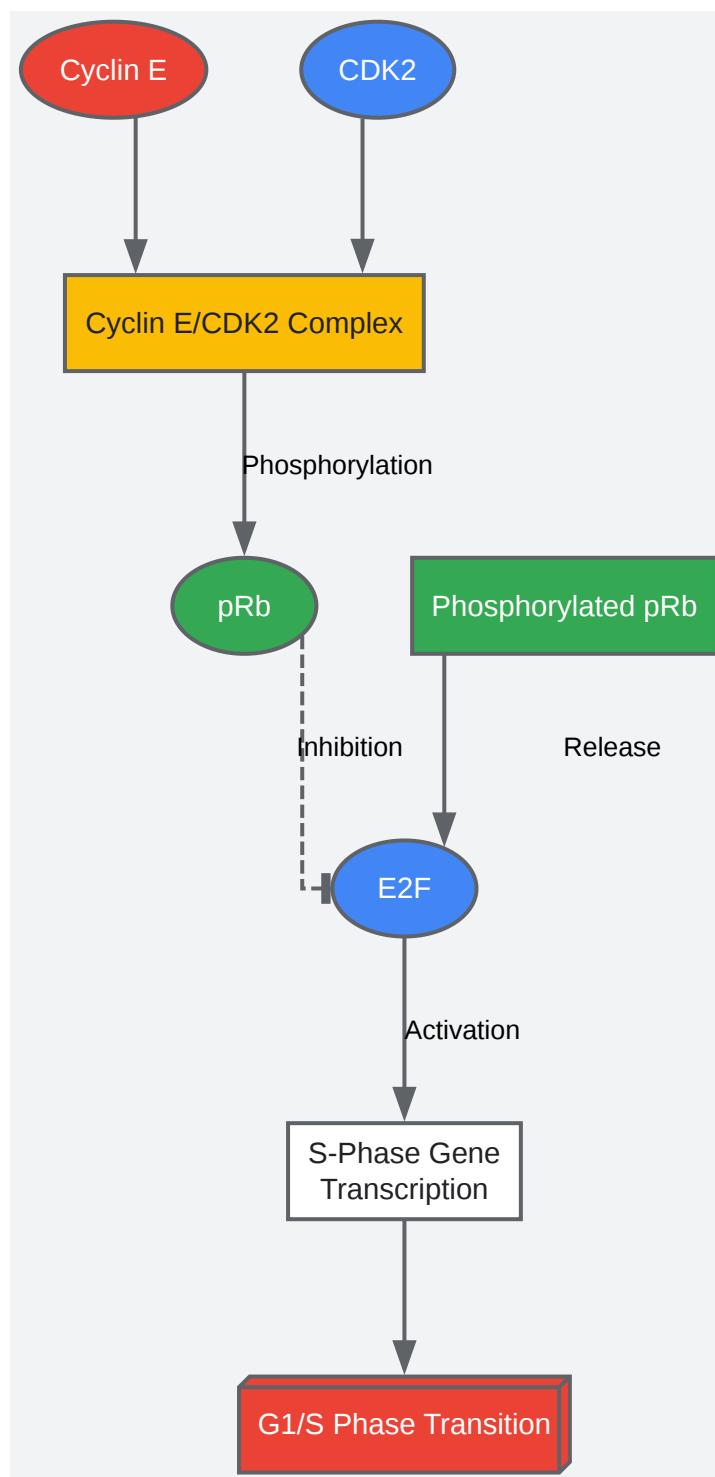
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Caption: The TBK1 signaling pathway in innate immunity.



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Caption: The TRKA signaling pathway in cancer.



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Caption: The CDK2/Cyclin E pathway in cell cycle regulation.

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